molecular formula C18H24N2O2 B2825911 N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide CAS No. 1110907-73-7

N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide

カタログ番号 B2825911
CAS番号: 1110907-73-7
分子量: 300.402
InChIキー: RFELMBBKBBFGPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, commonly known as CTAP, is a small molecule antagonist of the kappa opioid receptor (KOR). It has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression.

作用機序

CTAP binds to the N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide and blocks its activation by endogenous opioids such as dynorphin. This leads to a decrease in N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide-mediated signaling pathways, including the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. CTAP has been shown to be highly selective for N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide over other opioid receptors, such as mu and delta opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to produce a range of biochemical and physiological effects, including the modulation of pain perception, stress response, and reward behavior. In animal studies, CTAP has been shown to produce antinociceptive effects, or a decrease in pain perception, without producing the side effects associated with traditional opioids such as respiratory depression and addiction. CTAP has also been shown to reduce stress-induced behaviors, such as anxiety and depression, and to decrease drug-seeking behavior in animal models of addiction.

実験室実験の利点と制限

CTAP has several advantages for use in lab experiments, including its high potency and selectivity for N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, its ability to produce antinociceptive effects without producing respiratory depression or addiction, and its potential therapeutic applications in pain management, addiction, and depression. However, CTAP also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

将来の方向性

There are several future directions for research on CTAP, including the development of more potent and selective N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide antagonists, the investigation of the role of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide in other physiological and pathological conditions, and the development of CTAP-based therapies for pain management, addiction, and depression. Other potential future directions include the use of CTAP as a tool for investigating the role of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide in various cellular and molecular pathways, and the development of CTAP-based imaging agents for use in diagnostic and therapeutic applications.

合成法

CTAP can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexylamine with 2-(2,4,6-trimethylphenoxy)acetyl chloride, or the condensation of 1-cyanocyclohexylamine with 2-(2,4,6-trimethylphenoxy)acetic acid in the presence of a coupling agent. The purity and yield of CTAP can be improved by using high-performance liquid chromatography (HPLC) or recrystallization techniques.

科学的研究の応用

CTAP has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. It has been shown to be a selective and potent antagonist of the N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide, which plays a key role in modulating pain perception, stress response, and reward behavior. CTAP has been used in a variety of in vitro and in vivo studies to investigate the role of N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide in various physiological and pathological conditions.

特性

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-9-14(2)17(15(3)10-13)22-11-16(21)20-18(12-19)7-5-4-6-8-18/h9-10H,4-8,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFELMBBKBBFGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2(CCCCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(2,4,6-trimethylphenoxy)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。